7-Bromo-3,4-dichloro-6-methylquinoline
Description
7-Bromo-3,4-dichloro-6-methylquinoline is a halogenated quinoline derivative characterized by bromine, chlorine, and methyl substituents at positions 7, 3, 4, and 6 of the quinoline ring. This compound is a solid at room temperature with moderate solubility in organic solvents such as dichloromethane and dimethylformamide . Its structure also suggests reactivity in nucleophilic substitution reactions, particularly at the bromine and chlorine sites, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1204811-11-9 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.969 |
IUPAC Name |
7-bromo-3,4-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3 |
InChI Key |
GZHARWYBZNYYAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Cl)Br |
Synonyms |
7-Bromo-3,4-dichloro-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-4-chloroquinoline (CAS 74575-17-0)
6-Bromo-4-chloroquinoline (CAS 65340-70-7)
7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)
- Structure : Lacks chlorine at position 3 compared to the target compound.
- Applications : Studied for antimicrobial activity due to moderate lipophilicity .
Functional Group Variations
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6)
- Structure: Tetrahydroquinoline core with bromine (position 6), methoxy (position 7), and a saturated ring.
- Properties: Increased solubility in polar solvents due to the methoxy group. The saturated ring reduces aromatic conjugation, altering fluorescence properties compared to fully aromatic quinolines .
- Applications : Explored in neurological research due to structural similarity to neurotransmitter modulators .
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Structure : Carboxylic acid and cyclopropyl groups introduce hydrogen-bonding and steric effects.
- Properties : Enhanced water solubility due to the carboxylic acid group. Fluorine at position 6 improves metabolic stability.
- Applications : Antibacterial agent targeting DNA gyrase enzymes .
Key Research Findings
- Reactivity: The target compound’s bromine at position 7 shows higher susceptibility to Suzuki-Miyaura coupling than bromine at position 6 in analogs like 6-Bromo-4-chloroquinoline .
- Biological Activity: Methyl and halogen substituents synergistically improve antimicrobial activity in halogenated quinolines, as seen in 7-Bromo-4-chloro-6-methylquinoline .
- Safety: Halogenated quinolines generally require strict handling protocols due to toxicity risks, as highlighted in safety data sheets for 3,4-Dichloro-6-methylquinoline .
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